molecular formula C16H17F3N2O3S2 B12142485 N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12142485
M. Wt: 406.4 g/mol
InChI Key: MGUGJAZVTNILAM-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazol core with a 5,5-dioxido moiety, a 3-(trifluoromethyl)phenyl substituent, and a 2-methylpropanamide group. The (2Z)-configuration indicates the orientation of the imine group within the thiazolidine ring.

Condensation of thiazole precursors with substituted phenylamines.

Oxidation to introduce the sulfone group.

Amidation or hydrazide formation for side-chain functionalization .
Reagents like DMSO-d6, acetic acid, and triethylamine are commonly used in such syntheses .

Properties

Molecular Formula

C16H17F3N2O3S2

Molecular Weight

406.4 g/mol

IUPAC Name

N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C16H17F3N2O3S2/c1-9(2)14(22)20-15-21(12-7-26(23,24)8-13(12)25-15)11-5-3-4-10(6-11)16(17,18)19/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

MGUGJAZVTNILAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Oxidation to Form the Sulfone Group: The thiazole derivative is oxidized using an oxidizing agent such as hydrogen peroxide to form the sulfone group.

    Formation of the Final Compound: The final step involves the condensation of the thiazole derivative with 2-methylpropanamide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoromethylating agents like trifluoromethyl iodide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various trifluoromethyl derivatives.

Scientific Research Applications

N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or signal transduction, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Core Structure Substituents Key Features Molecular Weight (g/mol)* Melting Point (°C) Bioactivity Notes
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazol (bicyclic) 3-(Trifluoromethyl)phenyl, 2-methylpropanamide Sulfone group, (2Z)-configuration ~450 (estimated) Not reported Hypothesized enhanced stability and binding affinity due to CF₃ group
Compound Tetrahydrothieno[3,4-d][1,3]thiazol (bicyclic) 3,4-Dimethoxyphenyl, acetamide Electron-donating methoxy groups ~438 (estimated) Not reported Likely reduced lipophilicity vs. CF₃ analog
Compound (9f) Monocyclic thiazole 4-Chlorophenyl, 2,5-dimethylphenyl Chlorine enhances electronegativity ~430 (reported) 165–167 Moderate cytotoxicity in screening assays
Compounds Monocyclic thiazole Thiazol-5-ylmethyl carbamates Variable substituents (e.g., hydroperoxypropan) ~600–700 (estimated) Not reported Carbamate linkage may influence protease inhibition

*Molecular weights estimated using PubChem tools or reported data.

Key Comparisons :

Sulfone and trifluoromethyl groups enhance metabolic stability and membrane permeability relative to methoxy or chlorophenyl substituents .

Substituent Effects: Trifluoromethyl (CF₃): Introduces strong electron-withdrawing effects, increasing resistance to oxidative metabolism. This contrasts with 3,4-dimethoxyphenyl (), where electron-donating groups may reduce bioavailability .

Synthetic Complexity: Bicyclic cores (target, ) require multi-step oxidation and cyclization, whereas monocyclic thiazoles () are simpler to synthesize but less structurally diverse .

Bioactivity Correlations: suggests compounds with structural similarity (e.g., shared thiazole cores) cluster in bioactivity profiles. The target’s unique substituents may confer distinct protein-target interactions, such as enhanced binding to cysteine proteases or kinases . Molecular similarity metrics (Tanimoto/Dice indices) could quantify structural overlap with known inhibitors, predicting bioactivity (e.g., ) .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The trifluoromethyl group’s electronegativity and steric effects may improve target engagement compared to methoxy or methyl groups .
  • Computational Predictions :

    • Virtual screening () using Morgan fingerprints or MACCS keys could rank the target’s similarity to bioactive thiazoles, guiding lead optimization .
    • Molecular dynamics simulations () may elucidate how the sulfone group stabilizes protein-ligand interactions .
  • Limitations: Lack of explicit bioactivity data for the target compound necessitates further in vitro testing. Synthetic yields for bicyclic systems (e.g., ) are often lower than monocyclic analogs, posing scalability challenges .

Biological Activity

N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl groups and thiazole structures is known to enhance the pharmacological properties of compounds. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action based on recent studies.

Chemical Structure

The compound can be represented structurally as follows:

[(2Z)5,5dioxido3[3(trifluoromethyl)phenyl]tetrahydrothieno[3,4d][1,3]thiazol2(3H)ylidene2methylpropanamide\text{N }[(2Z)-5,5-\text{dioxido}-3-[3-(\text{trifluoromethyl})\text{phenyl}]\text{tetrahydrothieno}[3,4-d][1,3]\text{thiazol}-2(3H)-\text{ylidene}-2-\text{methylpropanamide}

Biological Activity Overview

Recent studies indicate that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity against various bacterial strains. The following sections detail specific findings related to the compound's biological effects.

Antimicrobial Activity

  • Mechanism of Action : The compound's thiazole moiety is believed to disrupt bacterial cell wall synthesis and interfere with metabolic pathways. This leads to increased permeability of the bacterial cell membrane and subsequent cell death.
  • Minimum Inhibitory Concentration (MIC) : In vitro studies have shown that derivatives with trifluoromethyl groups demonstrate MIC values as low as 0.78 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
CompoundTarget BacteriaMIC (µg/mL)
N-[(2Z)-...S. aureus0.78
N-[(2Z)-...B. subtilis1.56
N-[(2Z)-...E. coli3.12

Toxicity Profile

The toxicity of the compound was assessed using human cultured cells, revealing low toxicity levels. The selectivity index (SI), which compares the toxic dose to the effective dose, suggests a favorable safety profile for further development .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, a series of pyrazole derivatives were synthesized, including variations of the target compound. Results indicated that modifications in substituents significantly enhanced antibacterial activity against resistant strains .

Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of trifluoromethyl groups on phenyl rings markedly improved antimicrobial potency. The study highlighted that compounds lacking hydrophobic substituents showed diminished activity, emphasizing the importance of these functional groups in drug design .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, typically starting with thiazole derivatives and amide precursors. Key steps include cyclization of the tetrahydrothieno-thiazole core and subsequent functionalization with the trifluoromethylphenyl group. Reaction conditions (e.g., solvents like methanol or THF, catalysts such as Raney nickel, and temperatures between 60–80°C) critically affect yield and purity . For example, using ethanol as a solvent may reduce side reactions compared to polar aprotic solvents. Post-synthesis purification via column chromatography or recrystallization is often required .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry, particularly the (2Z)-configuration of the imine bond .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC/TLC : Monitors reaction progress and purity (>95% is typical for pharmacological studies) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like sulfone (SO₂) and amide (C=O) stretches .

Q. What preliminary biological assays are suitable for evaluating its potential therapeutic activity?

Initial screening should focus on:

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) relevant to diseases like cancer or inflammation, given the compound’s thieno-thiazole scaffold .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT or resazurin-based methods .
  • Antimicrobial testing : Agar dilution or microbroth dilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods optimize the compound’s bioactivity and pharmacokinetic properties?

  • Molecular docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or EGFR kinase using software such as AutoDock Vina .
  • QSAR modeling : Correlate structural features (e.g., trifluoromethyl group’s electronegativity) with activity to guide derivatization .
  • ADMET prediction : Tools like SwissADME estimate solubility, metabolic stability, and toxicity risks .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Standardize assay protocols : Variability in IC50 values may arise from differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) .
  • Comparative studies : Test the compound alongside structurally similar analogs (e.g., phenyl vs. trifluoromethylphenyl derivatives) to isolate substituent effects .
  • Meta-analysis : Pool data from multiple studies using statistical tools to identify trends or outliers .

Q. What strategies enhance regioselectivity during functionalization of the tetrahydrothieno-thiazole core?

  • Directed metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions on the heterocycle before electrophilic quenching .
  • Protecting groups : Temporarily block reactive sites (e.g., amide nitrogen) during halogenation or alkylation steps .
  • Microwave-assisted synthesis : Accelerate reaction kinetics to favor thermodynamically stable products .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

  • Modify substituents : Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter target binding .
  • Scaffold hopping : Test bioisosteres of the tetrahydrothieno-thiazole core, such as pyrazolo-thiazoles, to enhance metabolic stability .
  • Pro-drug approaches : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Optimization Design of Experiments (DoE), microwave-assisted reactions, flow chemistry
Mechanistic Studies Isotopic labeling, stopped-flow kinetics, X-ray crystallography of enzyme complexes
Toxicity Profiling Ames test (mutagenicity), zebrafish embryo toxicity assays, hepatic microsome stability

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